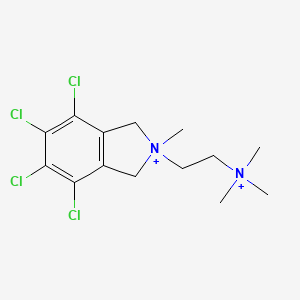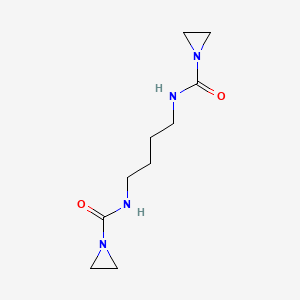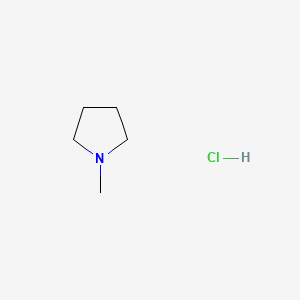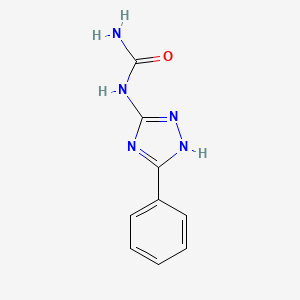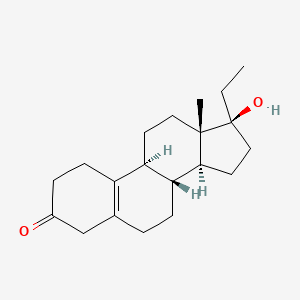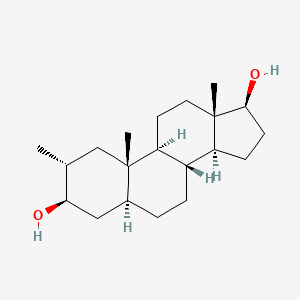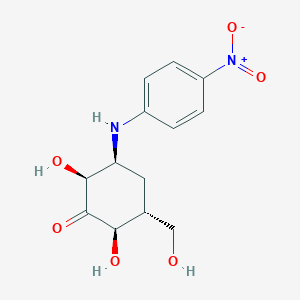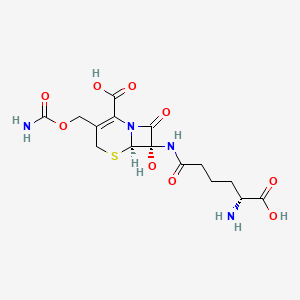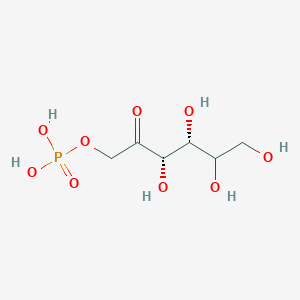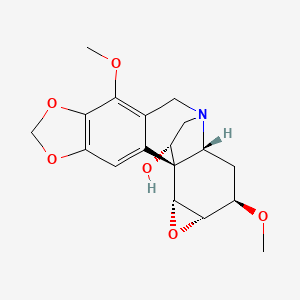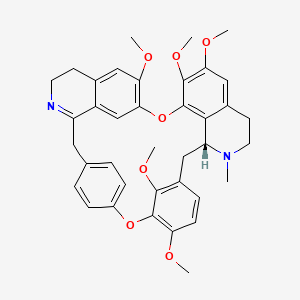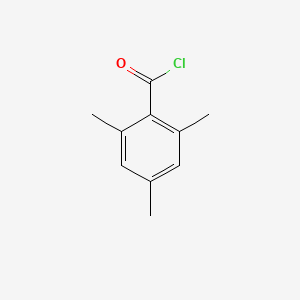
2,4,6-Trimethylbenzoyl chloride
概要
説明
2,4,6-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
科学的研究の応用
2,4,6-Trimethylbenzoyl chloride has diverse applications in scientific research:
Biology: Utilized in the protection of functional groups during the synthesis of complex molecules.
Medicine: Plays a role in the development of drugs and other therapeutic agents.
Safety and Hazards
2,4,6-Trimethylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage. Contact with water liberates toxic gas . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment is recommended .
作用機序
Target of Action
2,4,6-Trimethylbenzoyl chloride is primarily used as a reagent in organic synthesis . It is known to interact with hydroxyl (OH) groups in the presence of pyridine, protecting them as mesitoate esters .
Mode of Action
The compound acts as an acylating agent, reacting with hydroxyl groups to form esters . This reaction is facilitated by pyridine, which acts as a base and a nucleophilic catalyst.
Result of Action
The primary result of the action of this compound is the formation of esters from hydroxyl groups . This can have various effects at the molecular and cellular level, depending on the specific context in which the compound is used.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and other reactants . For example, it reacts with water to produce toxic gases . It is also sensitive to moisture . Therefore, it should be stored in a cool and dry environment . The reaction is usually carried out under inert gas protection and at low temperatures .
生化学分析
Biochemical Properties
2,4,6-Trimethylbenzoyl chloride plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups as mesitoate esters. This compound interacts with various enzymes and proteins, facilitating the formation of stable intermediates in synthetic pathways. For instance, it is used in the presence of pyridine to protect hydroxyl groups, which is crucial in multi-step organic syntheses . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites, such as hydroxyl and amino groups.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause severe skin burns and eye damage upon exposure, indicating its potential to disrupt cellular integrity and function . Additionally, its reactivity with cellular components can lead to alterations in cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, the compound’s ability to form esters and amides with nucleophilic groups can result in the inhibition of enzyme activity by blocking substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and can slowly react with water, leading to its degradation . This degradation can affect its long-term efficacy in biochemical reactions and its impact on cellular function. In in vitro and in vivo studies, prolonged exposure to this compound can result in cumulative effects on cellular processes, including potential cytotoxicity and changes in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes pronounced at specific dosage levels. High doses of this compound can cause severe tissue damage and systemic toxicity, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis to form 2,4,6-Trimethylbenzoic acid, which can further participate in metabolic reactions . These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular and physiological functions. Additionally, the interactions with metabolic enzymes can affect the flux of metabolites and the levels of specific biomolecules within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transport proteins . Once inside the cells, this compound can localize to various cellular compartments, where it can exert its biochemical effects. Its distribution within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For instance, the presence of this compound in the nucleus can affect gene expression by interacting with DNA and transcription factors.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trimethylbenzoyl chloride generally involves two main steps:
Formation of 2,4,6-Trimethylbenzoic Acid: Mesitylene (1,3,5-trimethylbenzene) reacts with carbon dioxide under the catalysis of aluminum trichloride to form 2,4,6-trimethylbenzoic acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by mixing 2,4,6-trimethylbenzoic acid with trichloromethylbenzene and ferric oxide powder under nitrogen protection. The mixture is heated to 100-120°C to facilitate the reaction, which emits hydrochloric acid gas. The product is then purified through reduced pressure distillation .
化学反応の分析
Types of Reactions: 2,4,6-Trimethylbenzoyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: Reacts with water to form 2,4,6-trimethylbenzoic acid and hydrochloric acid.
Major Products:
Esters and Amides: Formed through nucleophilic substitution reactions.
2,4,6-Trimethylbenzoic Acid: Formed through hydrolysis.
類似化合物との比較
2,4,6-Trimethylbenzoic Acid: The precursor in the synthesis of 2,4,6-Trimethylbenzoyl chloride.
Benzoyl Chloride: Lacks the methyl substitutions and is less sterically hindered, making it more reactive in certain conditions.
2,6-Dimethylbenzoyl Chloride: Similar structure but with fewer methyl groups, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of three methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
特性
IUPAC Name |
2,4,6-trimethylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRQMDIFLKHCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239653 | |
| Record name | Mesitoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938-18-1 | |
| Record name | 2,4,6-Trimethylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesitoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 938-18-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesitoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mesitoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GTX8DB3BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,4,6-Trimethylbenzoyl chloride, also known as mesitoyl chloride, has the molecular formula C10H11ClO. Its structure consists of a benzene ring with three methyl substituents at the 2, 4, and 6 positions, and an acyl chloride group (-COCl) attached to the 1 position.
A: One common method involves reacting 2,4,6-trimethylbenzoic acid with sulfurous oxychloride (thionyl chloride, SOCl2). This reaction benefits from dimethylformamide as a catalyst, with optimal conditions being a 1% catalyst loading, a 3.5-hour reaction time, and temperatures between 66-72 °C. This method boasts a yield of up to 89.8% [].
A: The three methyl groups in the ortho positions of the benzene ring create significant steric hindrance around the acyl chloride group. This steric effect significantly influences the reactivity of this compound, often making it less reactive compared to less hindered acyl chlorides. For instance, while benzoyl chloride can react with lithium bis(trimethylsilyl)phosphide to form both mono- and di-substituted products, this compound predominantly forms the mono-substituted product under similar conditions [].
A: In reactions with sodium phosphaethynolate (Na(OCP)), this compound exhibits multifaceted reactivity due to its steric bulk. Instead of simple nucleophilic attack at the carbonyl carbon, the reaction proceeds through a combination of nucleophilic attack, [2 + 2] cycloadditions, and P– transfer reactions, highlighting the impact of steric factors on reaction pathways [].
A: this compound serves as a valuable reagent in synthesizing various organic compounds, including sterically hindered aryl ketones, which are important building blocks for natural products and biologically active molecules []. Due to its steric hindrance, it allows for the selective introduction of a bulky mesityl group into molecules.
A: Organozinc reagents, like 2,6-dimethylphenylzinc iodide and 2-methoxyphenylzinc iodide, react with this compound in the presence of a nickel catalyst to afford tetra-ortho-substituted diaryl ketones. These reactions proceed smoothly at room temperature, showcasing the ability of this compound to participate in forming congested structures [].
A: Yes, electrochemical studies have been conducted on this compound, focusing on its reduction at different electrode materials like carbon and mercury in acetonitrile. This research delves into the mechanisms and products formed during the electrochemical reduction process [].
A: Yes, X-ray crystallography studies have been performed on derivatives of this compound, particularly focusing on its phosphorus and arsenic analogues, bis(2,4,6-trimethylbenzoyl)phosphine and bis(2,4,6-trimethylbenzoyl)arsine. These studies reveal that these compounds exist as enol tautomers in the solid state, featuring short, symmetrical O‥H‥O hydrogen bonds. Notably, the two enol rings within these molecules adopt distinct geometries, providing insights into the structural nuances arising from the bulky mesityl substituents [, ].
A: this compound serves as a key precursor in the synthesis of photoinitiators, specifically phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide. These photoinitiators find applications in radiation polymerization curing processes, contributing to the development of new materials [, ].
A: Novel synthetic routes for phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide offer advantages in terms of safety and efficiency. These methods avoid using hazardous reagents like metallic sodium or potassium, making the process safer and more amenable to large-scale production [].
A: Yes, 2,4,6-trimethylbenzaldehyde can be converted to this compound through reductive hydrogenation. While this method exists, the direct synthesis of this compound from mesitylene and reagents like carbon monoxide or chloral is often preferred for industrial applications due to its high yield and readily available starting materials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
